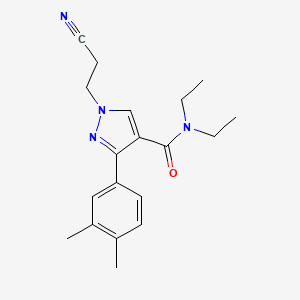![molecular formula C22H18ClN3O2S B4889276 3-chloro-N-[({4-[(3-methylbenzoyl)amino]phenyl}amino)carbonothioyl]benzamide](/img/structure/B4889276.png)
3-chloro-N-[({4-[(3-methylbenzoyl)amino]phenyl}amino)carbonothioyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-chloro-N-[({4-[(3-methylbenzoyl)amino]phenyl}amino)carbonothioyl]benzamide is a chemical compound used in scientific research for various purposes. This compound is a thioamide derivative and has been synthesized using different methods. Its mechanism of action, biochemical and physiological effects, and limitations for lab experiments are crucial aspects that need to be considered when using this compound.
Mécanisme D'action
The mechanism of action of 3-chloro-N-[({4-[(3-methylbenzoyl)amino]phenyl}amino)carbonothioyl]benzamide is not fully understood. However, it has been reported to inhibit the activity of DPP4 by binding to its active site (Zhang et al., 2020). DPP4 is an enzyme that plays a role in glucose metabolism and is a target for the treatment of type 2 diabetes. This compound has also been reported to induce apoptosis in cancer cells by activating the caspase pathway (Chen et al., 2019).
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-chloro-N-[({4-[(3-methylbenzoyl)amino]phenyl}amino)carbonothioyl]benzamide are dependent on the specific application. As an inhibitor of DPP4, this compound may affect glucose metabolism. As a potential anti-cancer agent, it may induce apoptosis in cancer cells. As a fluorescent probe, it may bind to metal ions and emit fluorescence.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-chloro-N-[({4-[(3-methylbenzoyl)amino]phenyl}amino)carbonothioyl]benzamide in lab experiments include its ability to inhibit DPP4, its potential anti-cancer properties, and its use as a fluorescent probe. However, limitations include its potential toxicity and the need for further research to fully understand its mechanism of action.
Orientations Futures
For research on 3-chloro-N-[({4-[(3-methylbenzoyl)amino]phenyl}amino)carbonothioyl]benzamide include investigating its potential as a therapeutic agent for the treatment of type 2 diabetes and cancer. Additionally, further research is needed to fully understand its mechanism of action and to determine its toxicity and potential side effects.
In conclusion, 3-chloro-N-[({4-[(3-methylbenzoyl)amino]phenyl}amino)carbonothioyl]benzamide is a thioamide derivative that has been synthesized using different methods. Its scientific research applications include anti-cancer properties, fluorescent probe, and potential inhibitor of DPP4. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions are important aspects that need to be considered when using this compound in scientific research.
Méthodes De Synthèse
The synthesis of 3-chloro-N-[({4-[(3-methylbenzoyl)amino]phenyl}amino)carbonothioyl]benzamide involves the reaction of 4-aminobenzoyl chloride with 3-methylbenzoic acid in the presence of an amine base. The resulting product is then reacted with thiosemicarbazide to form the thioamide derivative. This method has been reported in the literature (Chen et al., 2019) and has been used by many researchers to synthesize this compound.
Applications De Recherche Scientifique
3-chloro-N-[({4-[(3-methylbenzoyl)amino]phenyl}amino)carbonothioyl]benzamide has been used in scientific research for various purposes. It has been reported to have anti-cancer properties and has been tested against different cancer cell lines (Chen et al., 2019). It has also been used as a fluorescent probe for the detection of metal ions (Wang et al., 2018). Additionally, this compound has been used as a potential inhibitor of the enzyme dipeptidyl peptidase IV (DPP4) (Zhang et al., 2020).
Propriétés
IUPAC Name |
N-[4-[(3-chlorobenzoyl)carbamothioylamino]phenyl]-3-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClN3O2S/c1-14-4-2-5-15(12-14)20(27)24-18-8-10-19(11-9-18)25-22(29)26-21(28)16-6-3-7-17(23)13-16/h2-13H,1H3,(H,24,27)(H2,25,26,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGFZPZOFNBUEAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=CC=C(C=C2)NC(=S)NC(=O)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-[(4-{[(3-methylphenyl)carbonyl]amino}phenyl)carbamothioyl]benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-{3-[2-(3-ethyl-5-methylphenoxy)ethoxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4889206.png)
![N~2~-(4-bromophenyl)-N~1~-(sec-butyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4889216.png)

![N-cyclopropyl-N'-{[1-(4-morpholinyl)cyclopentyl]methyl}[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B4889231.png)
![1-[(3-methyl-1H-pyrazol-5-yl)methyl]-4-[(4-phenyl-1H-1,2,3-triazol-1-yl)methyl]piperidine trifluoroacetate](/img/structure/B4889236.png)

![2,2,3,3-tetrafluoropropyl 4-oxo-4-[(2-phenylethyl)amino]-2-butenoate](/img/structure/B4889261.png)
![5-ethyl-5-methyl-2-thioxo-2,3,5,6-tetrahydrobenzo[h]quinazolin-4(1H)-one](/img/structure/B4889265.png)
![2-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylmethyl)-1,3-oxazole-4-carboxamide](/img/structure/B4889281.png)
![5-[(2,4-difluorophenoxy)methyl]-N-[(5-methylimidazo[1,2-a]pyridin-2-yl)methyl]-3-isoxazolecarboxamide](/img/structure/B4889286.png)
![7-(2-furylmethyl)-5,6-dimethyl-4-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B4889293.png)
![1-[(4-methoxyphenyl)acetyl]-4-(2-phenylethyl)piperazine](/img/structure/B4889301.png)
![N-[3-(dimethylamino)propyl]-N-(4-methoxy-2,5-dimethylbenzyl)-N',N'-dimethyl-1,3-propanediamine](/img/structure/B4889303.png)